molecular formula C11H20ClNO3 B6350348 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride CAS No. 1158422-53-7

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B6350348
CAS No.: 1158422-53-7
M. Wt: 249.73 g/mol
InChI Key: VJBCRCCWWCYCSZ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a tetrahydropyran moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-tetrahydropyranylformamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then gradually warmed to room temperature, followed by dilution with water and extraction with ethyl acetate .

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone or carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The exact mechanism of action for 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity .

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and functionality, making it valuable for various research applications.

Properties

IUPAC Name

1-(oxan-4-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10;/h9-10H,1-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCRCCWWCYCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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